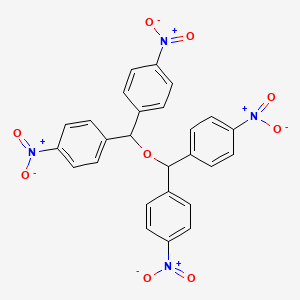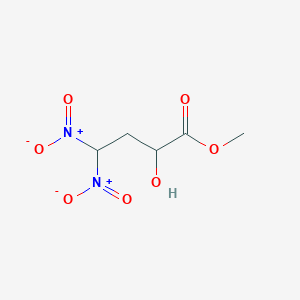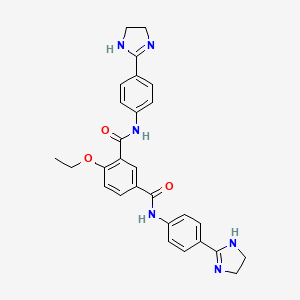
1,1',1'',1'''-(Oxydimethanetriyl)tetrakis(4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) is a complex organic compound with the molecular formula C26H18N4O9 It is characterized by the presence of four nitrobenzene groups attached to a central oxydimethanetriyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) typically involves the reaction of 4-nitrobenzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrobenzyl chloride reacts with formaldehyde to form the desired compound. The reaction conditions usually include a solvent such as dichloromethane and a base like sodium hydroxide. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of 1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrosonium derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted nitrobenzene derivatives.
Scientific Research Applications
1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify proteins and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’‘,1’‘’-(1,2-Ethanediylidene)tetrakis(4-nitrobenzene): Similar structure but with an ethanediylidene core instead of oxydimethanetriyl.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains four carboxyphenyl groups attached to a porphyrin core.
Uniqueness
1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) is unique due to its oxydimethanetriyl core, which provides distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
6337-32-2 |
|---|---|
Molecular Formula |
C26H18N4O9 |
Molecular Weight |
530.4 g/mol |
IUPAC Name |
1-[bis(4-nitrophenyl)methoxy-(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C26H18N4O9/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)39-26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,25-26H |
InChI Key |
CFNBBYGSZCDSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])OC(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)


![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)


![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)



![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)
![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)
